Dolo-neurobion
Description
Conceptual Framework of Fixed-Dose Combinations (FDCs) in Modern Pharmaceutical Research
Fixed-dose combinations (FDCs) are pharmaceutical products that contain two or more active ingredients in a single dosage form. tandfonline.comgsconlinepress.comresearchgate.net The primary goal of FDCs is to simplify therapeutic regimens, which can lead to better patient adherence, especially in the management of chronic diseases. gsconlinepress.comnih.gov The rationale behind FDCs is multifaceted, aiming to achieve a synergistic or additive therapeutic effect, where the combined impact of the drugs is greater than the sum of their individual effects. gsconlinepress.comresearchgate.net This can potentially lead to improved treatment outcomes and a reduced risk of adverse effects, as lower doses of each component may be used. researchgate.netnih.gov
From a pharmaceutical development perspective, the creation of an FDC requires careful consideration of the pharmacokinetic and pharmacodynamic profiles of the constituent drugs to ensure they are compatible and that their combination is rational for a specific patient population. tandfonline.comnepad.org Regulatory bodies like the FDA and the European Medicines Agency (EMA) have established guidelines for the development and approval of FDCs, emphasizing the need for a clear clinical benefit. nih.govresearchgate.net The framework for FDCs also involves addressing potential challenges such as drug-drug interactions and the inability to adjust the dosage of individual components. tandfonline.comnih.gov
| Consideration | Description | Source |
|---|---|---|
| Medical Rationale | A clear scientific basis for combining the active ingredients. | nepad.org |
| Patient Group Identification | A well-defined patient population for whom the combination is appropriate. | nepad.org |
| Pharmacokinetics | Compatibility of the absorption, distribution, metabolism, and excretion of the combined drugs. | tandfonline.com |
| Pharmacodynamics | The combined effect of the drugs on the body and the mechanism of action. | tandfonline.com |
| Benefit-Risk Assessment | The advantages of the FDC must outweigh the potential risks and disadvantages. | nih.gov |
Historical Trajectories in Pharmaceutical Research on Combination Agents for Pain and Inflammation
The use of combination therapies for pain and inflammation has evolved over centuries. Ancient civilizations utilized natural remedies like willow bark, which contains salicylates, for its analgesic and anti-inflammatory properties. sciencehistory.org The modern era of combination pharmacotherapy for pain began with the synthesis of aspirin (B1665792) in the late 19th century, the first non-steroidal anti-inflammatory drug (NSAID). sciencehistory.orgarapc.com
The 20th century saw the development of numerous other NSAIDs, such as ibuprofen (B1674241) and naproxen. arapc.com Initially, the focus was on monotherapy. However, clinicians began to combine different analgesics to enhance efficacy and manage complex pain conditions. nih.gov The concept of combining NSAIDs with other classes of drugs gained traction as researchers sought to improve pain relief while minimizing the side effects associated with high doses of single agents. nih.gov
The combination of NSAIDs with B vitamins for pain management first appeared in the 1960s. vinmec.com Early research and clinical experience suggested that this combination could be particularly effective for mixed pain states, which have both nociceptive and neuropathic components. vinmec.com This led to a growing number of studies investigating the potential synergistic relationship between these two classes of compounds. nih.gov
Rationale for Investigating Synergistic and Additive Effects of B Vitamins and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The scientific rationale for combining B vitamins with NSAIDs is grounded in their complementary mechanisms of action for pain relief. nih.govbibliomed.org NSAIDs, such as diclofenac (B195802), primarily work by inhibiting cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923), key mediators of inflammation and pain. arapc.com
B vitamins, on the other hand, play a crucial role in the normal functioning of the nervous system. bibliomed.orgima-press.net Thiamine (B1217682) (B1), pyridoxine (B80251) (B6), and cyanocobalamin (B1173554) (B12) are known to have neuroprotective and analgesic properties. ima-press.netresearchgate.net They are involved in various metabolic pathways within nerve cells and can help in the regeneration of nerve fibers. vinmec.compainphysicianjournal.com
The hypothesis is that by combining these two classes of drugs, a synergistic or additive analgesic effect can be achieved. painphysicianjournal.comunesp.br The B vitamins may enhance the analgesic effect of the NSAID, allowing for a lower dose of the NSAID to be used, which could potentially reduce the risk of its associated side effects, such as gastrointestinal issues. nih.govmzsr.sk Furthermore, the neurotropic effects of B vitamins may address the neuropathic components of pain that are not fully targeted by NSAIDs alone. nih.gov
| Compound Class | Primary Mechanism of Action | Source |
|---|---|---|
| NSAIDs (e.g., Diclofenac) | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. | arapc.com |
| B Vitamins (B1, B6, B12) | Act as coenzymes in the nervous system, with neuroprotective and analgesic effects. | bibliomed.orgima-press.net |
Scope and Objectives of Academic Inquiry into B Vitamin and NSAID Combinations, as exemplified by Dolo-neurobion
Academic inquiry into the combination of B vitamins and NSAIDs aims to scientifically validate the theoretical benefits of such formulations. "this compound," a combination of diclofenac and B vitamins (B1, B6, and B12), serves as a prime example for this line of research. vinmec.com
The primary objectives of these academic investigations include:
Efficacy Evaluation: To determine through randomized controlled trials whether the combination therapy offers superior pain relief compared to monotherapy with an NSAID. oup.comnih.gov
Synergism Assessment: To investigate whether the observed combined effect is synergistic or merely additive. painphysicianjournal.comunesp.br
Dosage Optimization: To identify the optimal doses of each component in the combination to maximize efficacy and minimize adverse effects. nih.gov
Identification of Suitable Patient Populations: To define the specific types of pain (e.g., low back pain, osteoarthritis) and patient profiles that would benefit most from this combination therapy. bibliomed.orgresearchgate.net
Numerous clinical studies and meta-analyses have been conducted to address these objectives. For instance, a meta-analysis of studies on low back pain demonstrated that the combination of diclofenac and B vitamins resulted in a significant reduction in the duration of treatment compared to diclofenac alone. oup.comnih.gov Another study on patients with osteoarthritis showed a greater reduction in pain scores for the combination therapy group. researchgate.net Research on pain following lower-limb fracture surgery also found the combination to be more effective than diclofenac monotherapy. nih.govuaeh.edu.mx
These studies often employ standardized pain assessment tools like the Visual Analogue Scale (VAS) to quantify the level of pain relief. nih.govbibliomed.org The findings from such academic inquiries provide the evidence base for the clinical use of B vitamin and NSAID combinations.
| Condition Studied | Key Finding | Source |
|---|---|---|
| Low Back Pain | Combination therapy significantly reduced treatment duration. | oup.comnih.gov |
| Osteoarthritis | Greater reduction in pain scores with combination therapy. | researchgate.net |
| Post-operative Pain (Lower-limb fracture) | Combination of diclofenac and B vitamins was more effective in reducing pain. | nih.govuaeh.edu.mx |
| Musculoskeletal Pain | Combination therapy showed promising benefits for more effective pain relief. | bibliomed.org |
Structure
2D Structure
Properties
CAS No. |
76404-01-8 |
|---|---|
Molecular Formula |
C96H130ClCoN22NaO22PS2 |
Molecular Weight |
2156.7 g/mol |
IUPAC Name |
sodium;2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;chloride;cyanide |
InChI |
InChI=1S/C62H90N13O14P.C13H17N3O4S.C12H17N4OS.C8H9NO3.CN.ClH.Co.Na/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-5-8(12)7(4-11)6(3-10)2-9-5;1-2;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);4-8H,9H2,1-3H3,(H,18,19,20);5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2,4,10,12H,3H2,1H3;;1H;;/q;;+1;;-1;;+3;+1/p-4 |
InChI Key |
DVTXWCZBEHEPDV-UHFFFAOYSA-J |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)C=O)CO.[C-]#N.[Na+].[Cl-].[Co+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)C=O)CO.[C-]#N.[Na+].[Cl-].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)C=O)CO.[C-]#N.[Na+].[Cl-].[Co+3] |
Synonyms |
Dolo-Neurobion |
Origin of Product |
United States |
Mechanistic Foundations and Pre Clinical Investigation of B Vitamin Nsaid Interactions
Pharmacological Mechanisms of Individual Components: A Research Perspective
Neurotrophic and Metabolic Pathways Modulated by Thiamine (B1217682) (B1), Pyridoxine (B80251) (B6), and Cyanocobalamin (B1173554) (B12)
Neurotropic B vitamins, specifically thiamine (B1), pyridoxine (B6), and cyanocobalamin (B12), are crucial for the health and function of the nervous system. researchgate.netnih.gov Their individual mechanisms involve a wide array of neurotrophic and metabolic pathways. These vitamins often work in concert, and their combined use has been suggested to be more effective than individual supplementation in certain neurological contexts. nih.govnih.gov
Thiamine (Vitamin B1): As a critical coenzyme in carbohydrate metabolism, thiamine is vital for energy production within nerve cells, which have high energy demands. nih.govnerverenewalnow.com It plays a role in the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle, processes essential for generating adenosine (B11128) triphosphate (ATP). nih.gov Thiamine also functions as a site-directed antioxidant, protecting nerves from oxidative damage. researchgate.netnerverenewalnow.com Furthermore, it is involved in modulating neuronal excitability and sodium currents in damaged neurons. omicsonline.orgresearchgate.net
Pyridoxine (Vitamin B6): Pyridoxine is a key coenzyme in the synthesis of several important neurotransmitters, including dopamine, serotonin (B10506), and gamma-aminobutyric acid (GABA), which are involved in pain modulation. researchgate.netunesp.br It contributes to balancing nerve metabolism and has been shown to have analgesic effects by blocking purinergic receptors (P2X). nerverenewalnow.comresearchgate.net
Cyanocobalamin (Vitamin B12): Vitamin B12 is essential for maintaining the myelin sheath that insulates nerve fibers, promoting nerve cell survival, and supporting remyelination after injury. researchgate.netnerverenewalnow.com It is involved in the synthesis of nucleic acids, proteins, and phospholipids (B1166683) crucial for cell membrane structure. europeanreview.org Animal studies suggest that B12 may inhibit cyclooxygenase (COX) enzymes and other pain-signaling pathways. painphysicianjournal.comnih.gov It also contributes to the remyelination of nerve cells by increasing brain-derived neurotrophic factor. researchgate.net
The interplay between these B vitamins is evident in their shared biochemical pathways. For instance, both pyridoxine and cobalamin are crucial for neurotransmitter synthesis and myelin integrity, while thiamine and cobalamin are both involved in energy metabolism. nih.gov This biochemical synergy suggests that their combined action may be more potent than their individual effects. researchgate.netnih.gov
Anti-inflammatory and Analgesic Mechanisms of Cyclooxygenase Inhibition by NSAIDs (e.g., Diclofenac)
Non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac (B195802), are widely used for their anti-inflammatory, analgesic, and antipyretic properties. drugbank.comwikipedia.orgjptcp.com The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. drugbank.compatsnap.comwikipedia.org
COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923). drugbank.compatsnap.com Prostaglandins are key mediators of inflammation, pain, and fever. patsnap.comwikipedia.org
COX-1 is constitutively expressed in many tissues and is involved in producing prostaglandins that protect the gastric mucosa and regulate renal blood flow. jptcp.compatsnap.com
COX-2 is primarily induced at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses and pain. jptcp.compatsnap.com
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. jptcp.com However, it is considered partially selective for COX-2. wikipedia.org By inhibiting COX enzymes, diclofenac reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain. jptcp.comuomus.edu.iq The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects. jptcp.comacs.org
The binding of diclofenac to COX enzymes is a complex process. Unlike some NSAIDs that bind in a similar conformation, diclofenac has a unique inverted binding mode in the active site of COX-2, where its carboxylate group hydrogen-bonds with Ser-530 and Tyr-385. acs.org This interaction, along with extensive van der Waals forces with hydrophobic residues, blocks the active site and prevents the binding of arachidonic acid, the substrate for prostaglandin (B15479496) synthesis. acs.org
Elucidation of Synergistic and Additive Mechanisms in Pre-clinical Models
Pre-clinical studies using both in vitro and in vivo models have been instrumental in exploring the synergistic and additive interactions between B vitamins and NSAIDs like diclofenac. jptcp.comnih.govnih.govjpp.krakow.pl These studies aim to understand how the combination can lead to enhanced analgesic and anti-inflammatory effects.
In Vitro Cellular and Molecular Assays for Interaction Studies
In vitro models provide a controlled environment to investigate the molecular mechanisms underlying the interaction between B vitamins and NSAIDs.
Neurite Outgrowth Models: Studies using cell lines like NG108-15 have demonstrated that a combination of vitamins B1, B6, and B12 is superior to individual vitamins in promoting neurite growth. researchgate.net This suggests a biochemical synergy in supporting neuronal health and regeneration. researchgate.net Further research in 3D co-culture models has shown that the B vitamin combination improves neurite regeneration after induced neurodegeneration. longdom.org
Molecular Docking Studies: Computational models have been used to investigate the interaction of B vitamins and diclofenac with the COX-2 enzyme. One study found that vitamin B1 could share the active site of COX-2 with diclofenac, potentially hindering the attachment of the substrate more effectively. researchgate.net This suggests a direct interaction at the enzymatic level that could contribute to the synergistic effect. researchgate.net
Cellular Assays for Inflammation: Research has explored the anti-inflammatory effects of B vitamins in cellular models. For example, pyridoxine has been shown to block the synthesis of prostaglandin E2 in humans. nih.gov Vitamin B12 has also been suggested to block the activation of COX-2 in experimental models of colitis. nih.gov
In Vivo Animal Models for Investigation of Combination Effects on Pain and Inflammation Pathways
Animal models are crucial for assessing the combined effects of B vitamins and NSAIDs on pain and inflammation in a whole-organism context.
Neuropathic Pain Models: In rat models of neuropathic pain, such as tibial nerve crush injury or spinal nerve ligation, the combination of vitamin B12 and diclofenac has shown to produce a greater antiallodynic effect (reduction in pain from non-painful stimuli) than either compound alone. nih.gov Studies have shown that vitamin B12 can potentiate the effect of diclofenac on both cold and mechanical allodynia. nih.gov
Inflammatory Pain Models: In models of inflammatory pain, such as carrageenan-induced hyperalgesia in rats, the combination of diclofenac and B vitamins has demonstrated a superior antihyperalgesic effect compared to diclofenac alone. nih.govresearchgate.net This potentiation of diclofenac's analgesic effect by B vitamins has been a consistent finding in several studies. nih.govresearchgate.net
Post-operative Pain Models: Research on acute pain from lower-limb fracture and surgery in animal models has also shown that the combination of diclofenac and B vitamins can provide significantly greater analgesia than diclofenac alone. nih.gov
The following table summarizes findings from key in vivo studies:
| Animal Model | Pain/Inflammation Type | Key Findings | Reference |
|---|---|---|---|
| Rat (Tibial Nerve Crush) | Neuropathic Pain (Allodynia) | Vitamin B12 potentiated the antiallodynic effect of diclofenac. | nih.gov |
| Rat (Carrageenan-induced Hyperalgesia) | Inflammatory Pain | Combination of diclofenac and B vitamins produced a better antihyperalgesic effect than diclofenac alone. | nih.govresearchgate.net |
| Rat (Lower-Limb Fracture/Surgery) | Acute Post-operative Pain | Diclofenac-B vitamin combination provided greater analgesia than diclofenac alone. | nih.gov |
| Rat (Adjuvant Arthritis) | Chronic Inflammatory Pain | Thiamine dipropionate potentiated the anti-inflammatory and antinociceptive activity of diclofenac. | scispace.com |
Biochemical and Molecular Pathways Underpinning Combined Pharmacological Action of B Vitamins and NSAIDs
The synergistic action of B vitamins and NSAIDs is thought to arise from their complementary effects on various biochemical and molecular pathways involved in pain and inflammation.
Nitric Oxide-cGMP Pathway: Experimental data suggest that the antinociceptive effects of both diclofenac and vitamin B12 may involve the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway. nih.gov Diclofenac's effect is linked to the NO-cGMP-K+ channel pathway, while vitamin B12's effect is associated with the NO-cGMP system. nih.gov The convergence on this pathway could be a source of their synergistic interaction.
Prostaglandin Synthesis: While diclofenac directly inhibits COX enzymes to reduce prostaglandin synthesis, B vitamins may also play a role. wikipedia.orguomus.edu.iq As mentioned, pyridoxine can block prostaglandin E2 synthesis, and vitamin B12 may inhibit COX-2 activation. nih.govnih.gov This dual action on the prostaglandin pathway could lead to a more profound reduction in inflammation and pain.
Modulation of Nociceptive Pathways: B vitamins have been shown to modulate nociceptive pathways through various mechanisms. They can increase the afferent inhibitory control of nociceptive neurons in the spinal cord, reduce neuronal hyperexcitability by altering sodium currents, and increase the availability of pain-inhibiting neurotransmitters like norepinephrine (B1679862) and serotonin. omicsonline.orgoup.comscielo.br These neuro-modulatory effects of B vitamins can complement the peripheral anti-inflammatory action of diclofenac.
Neurotransmitter Systems: The combination of B vitamins is thought to increase the production or potentiate the inhibitory response of neurotransmitters like noradrenaline and 5-hydroxytryptamine (serotonin). painphysicianjournal.com This central action on pain modulation can work in concert with the peripheral effects of NSAIDs.
Pre-clinical Pharmacokinetic Interaction Studies of B Vitamins and NSAIDs
The investigation into the interactions between B vitamins (thiamine, pyridoxine, cyanocobalamin) and non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac at the pre-clinical level has primarily focused on pharmacodynamic outcomes, demonstrating a synergistic relationship in pain management. However, detailed pre-clinical studies elucidating the pharmacokinetic interactions—specifically whether the co-administration of B vitamins alters the absorption, distribution, metabolism, and excretion (ADME) of diclofenac, or vice-versa—are not extensively detailed in publicly available scientific literature.
While direct pharmacokinetic data from co-administration studies in animal models is scarce, existing research provides a foundation for understanding the nature of their combined effects.
Detailed Research Findings
Pre-clinical research has consistently shown that B vitamins can potentiate the analgesic effects of diclofenac, suggesting a pharmacodynamic synergism. This means the combined effect of the two agents is greater than the sum of their individual effects.
One study investigated the potentiation of diclofenac's antinociceptive (pain-relieving) effect by a vitamin B complex in a rat model of pain-induced functional impairment. The oral administration of a vitamin B preparation containing thiamine (B1), pyridoxine (B6), and cyanocobalamin (B12) on its own did not produce a significant analgesic effect. However, when administered with diclofenac, it significantly enhanced the latter's pain-relieving properties. nih.gov Further investigation within the same study revealed that this potentiation was primarily attributable to cyanocobalamin (vitamin B12), as co-administration of diclofenac with either thiamine or pyridoxine alone did not produce an effect greater than that of diclofenac by itself. nih.gov
Another study using the rat formalin test, a model for inflammatory pain, assessed the interaction between diclofenac and a B vitamin combination (thiamine, pyridoxine, and cyanocobalamin). The results indicated a synergistic interaction, allowing for a significant reduction in the effective dose of diclofenac needed to produce an analgesic response. researchgate.net
While these studies confirm a beneficial interaction, they focus on the resulting effect (pharmacodynamics) rather than the underlying drug concentrations and metabolic pathways (pharmacokinetics). For instance, a study on the interaction between diclofenac and glibenclamide in rats was conducted to see if the observed pharmacodynamic interaction was due to pharmacokinetic changes. The study found that glibenclamide did not produce any significant alteration in the oral bioavailability of diclofenac, suggesting the interaction was purely pharmacodynamic. ualberta.ca This highlights the importance of distinguishing between these two types of drug interactions.
Research into the protective effects of B vitamins against diclofenac-induced toxicity also points towards a biological interaction. In a study on rats, co-administration of a vitamin B complex was found to ameliorate diclofenac-induced cardiotoxicity and nephrotoxicity. europeanreview.orgnih.gov These protective effects are likely related to the antioxidant and metabolic roles of B vitamins, which may counteract the oxidative stress induced by diclofenac, rather than altering its primary pharmacokinetic profile.
Advanced Analytical and Omics Methodologies for Combination Drug Research
Methodologies for Quantitative Analysis of Multi-Component Pharmaceutical Formulations
The simultaneous quantification of chemically diverse compounds like the water-soluble B vitamins and the NSAID diclofenac (B195802) in a single dosage form is a complex analytical task. Their different physicochemical properties, such as polarity, solubility, and spectral characteristics, necessitate the development of highly specific and robust analytical methods.
Chromatographic Techniques (e.g., HPLC, HPTLC) for Separation and Estimation of B Vitamins and NSAIDs
Chromatographic methods are the gold standard for separating and quantifying individual components within a complex mixture. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly powerful tools in this regard.
Several studies have detailed the development of Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) methods for the simultaneous determination of diclofenac and various B vitamins. ijprs.comiomcworld.org These methods typically use a C18 column, which is effective for separating compounds with varying polarities. ijprs.comiomcworld.orgnih.gov A common approach involves a mobile phase consisting of an aqueous buffer (like potassium hydrogen phosphate (B84403) or phosphate buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), often in a gradient elution program where the solvent composition is changed over time to achieve optimal separation. iomcworld.orgnih.gov
For instance, one validated HPLC method successfully separated thiamine (B1217682), pyridoxine (B80251), cyanocobalamin (B1173554), benfotiamine, and diclofenac in under 20 minutes. nih.gov An even faster Ultra-High-Performance Liquid Chromatography (UPLC) method achieved the separation in less than 8 minutes, significantly reducing solvent consumption. nih.gov Detection is typically performed using a UV detector, with specific wavelengths chosen for each compound to ensure accurate quantification (e.g., 254 nm for diclofenac, 280 nm for Vitamins B1 and B6, and 361 nm for Vitamin B12). iomcworld.org
HPTLC followed by densitometric analysis offers a simpler, high-throughput alternative for quantification. researchgate.net This technique involves spotting the sample on an HPTLC plate and developing it with a suitable mobile phase to separate the components. The separated spots are then quantified by scanning them with a densitometer at a specific wavelength, such as 254 nm. researchgate.net
| Technique | Column/Plate | Mobile Phase | Detection Wavelength(s) | Reference |
|---|---|---|---|---|
| HPLC | C18 (250 x 4.6 mm, 5 μm) | Acetonitrile and 0.025 M phosphate buffer (pH 3.5), gradient program | Not Specified | nih.gov |
| RP-HPLC | Phenomenex ODS C18 (150 x 4.6mm; 5µm) | Buffer:Acetonitrile (40:60) for Diclofenac | 254 nm (Diclofenac) | ijprs.comiomcworld.org |
| RP-HPLC | Inertsil ODS C18 (250 x 4.6mm; 5µm) | Sodium 1-hexane sulfonic acid solution, water, glacial acetic acid, methanol (B129727) mix | 280 nm (Vitamins B1 & B6) | iomcworld.org |
| RP-HPLC | Phenomenex ODS C18 (150 x 4.6mm; 5µm) | Trifluoroacetic acid, water, Acetonitrile mix | 361 nm (Vitamin B12) | iomcworld.org |
| HPTLC | Not Specified | Acetonitrile-25 mM ammonium (B1175870) acetate | 254 nm | researchgate.net |
Spectroscopic Approaches in the Characterization of Combination Products
Spectroscopic methods, particularly UV-Vis spectrophotometry, provide a rapid and cost-effective means for the quantitative analysis of drug combinations. nih.govnih.gov The primary challenge with these methods is the significant spectral overlap of the active components in the UV region. To overcome this, chemometric techniques are often employed.
Methods like derivative spectrophotometry and multivariate curve resolution-alternating least squares (MCR-ALS) have been successfully applied. nih.gov Derivative spectrophotometry can resolve overlapping spectra by calculating the first or second derivative of the absorbance spectrum, which can help in isolating and quantifying a specific component like Vitamin B12. nih.gov For more complex mixtures, MCR-ALS can computationally resolve the mixture into the concentration profiles and pure spectra of each of the four or five components, including diclofenac and the B vitamins. nih.gov
Another approach is using partial least squares (PLS) regression, which builds a statistical model correlating the UV spectral data with the concentrations of the components. nih.govcapes.gov.br This has been shown to work well for determining diclofenac in the presence of thiamine and pyridoxine, especially when measurements are taken at an optimal pH, such as pH 5. nih.govcapes.gov.br The Area Under the Curve (AUC) method is another UV spectrophotometry technique that can be used to determine the concentration of multiple components without prior separation. ijrrjournal.com
| Method | Technique | Key Finding | Reference |
|---|---|---|---|
| Derivative Spectrophotometry | Univariate Analysis | Successfully applied for the determination of Vitamin B12 in a five-component mixture. | nih.gov |
| Multivariate Curve Resolution (MCR-ALS) | Chemometrics | Achieved efficient resolution and quantitation of spectrally overlapped Vitamin B1, B6, Benfotiamine, and Diclofenac. | nih.gov |
| Partial Least Squares (PLS) | Chemometrics | Successfully determined diclofenac in the presence of interfering B vitamins at pH 5. | nih.govcapes.gov.br |
| Area Under Curve (AUC) | UV Spectrophotometry | Effective for simultaneous quantification of vitamins B1, B2, B3, B6, and B12 in tablets without separation. | ijrrjournal.com |
Method Validation in Pharmaceutical Research for Complex Drug Mixtures
Regardless of the analytical technique employed, rigorous method validation is essential to ensure that the method is reliable, reproducible, and fit for its intended purpose. gmp-compliance.orgeuropa.eu This is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2). gmp-compliance.orgeuropa.euqbdgroup.com Validation confirms that the analytical procedure consistently provides data that is accurate and precise. qbdgroup.comnih.gov
Key validation parameters that must be assessed for multi-component mixtures include:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as other active ingredients, excipients, or degradation products. europa.eu
Linearity : Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. iomcworld.orgnih.gov For example, linearity might be established over a concentration range of 5.00 to 150.00 µg/mL for each component. nih.gov
Accuracy : The closeness of the test results to the true value, often determined by recovery studies where a known amount of standard is added to a sample. ijprs.com Recovery values are typically expected to be within 98-102%.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. rootspress.orgmdpi.com
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. ijprs.com
| Parameter | Description | Example Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery | ijprs.com |
| Precision | Agreement between a series of measurements. | RSD ≤ 2% | ijpqa.com |
| Specificity | Ability to assess analyte unequivocally in the presence of other components. | No interference from placebo or other actives. | europa.eu |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999 | iomcworld.org |
| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. | europa.eu |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | RSD ≤ 2% after minor changes (e.g., flow rate, pH). | ijprs.com |
Application of Omics Technologies in Understanding Combined Drug Action
While analytical chemistry ensures the quality of the combination product, "omics" technologies—such as proteomics and metabolomics—provide deep insights into the biological mechanisms of its action. These technologies allow for a global assessment of proteins and metabolites in a biological system, revealing how the combination of B vitamins and diclofenac modulates cellular pathways.
Proteomic Analysis for Identifying Protein Signature Modulations
Proteomics is the large-scale study of proteins. In the context of a drug like this compound, proteomic analysis can identify how the combination of diclofenac and B vitamins alters the expression and activity of proteins involved in inflammation and pain signaling.
Diclofenac is known to act by inhibiting cyclooxygenase (COX) enzymes, but its effects extend to other protein networks. rrpharmacology.ru Chemoproteomic profiling of diclofenac has shown that it can interact with a wide array of proteins, including neurotransmitter receptors like GABA, dopamine, and serotonin (B10506) receptors. rrpharmacology.ru Neuroinflammation, a key factor in many pain states, involves a host of proteins, including cytokines like IL-1β and TNF-α, which are regulated by microglia and astrocytes. frontiersin.orgnih.gov Proteomic studies can reveal how the drug combination affects the expression of these key inflammatory mediators. For example, diclofenac has been shown to reduce the expression of prokineticin 2 (PK2) and its receptors, which are involved in inflammatory pain loops in osteoarthritis models. researchgate.net
The B vitamins also exert their effects by modulating protein activity, acting as essential coenzymes in numerous metabolic pathways crucial for nervous system function and repair. researchgate.net Proteomic analysis can help elucidate the synergistic effects of the vitamins and diclofenac, for instance, by showing a combined effect on down-regulating inflammatory proteins while simultaneously up-regulating proteins involved in nerve regeneration and repair. sci-hub.se
Metabolomic Profiling for Metabolic Pathway Perturbations
Metabolomics is the systematic study of small molecules, or metabolites, within a biological system. It provides a functional readout of the cellular state and can reveal how drugs perturb metabolic pathways. encyclopedia.pubnih.gov
The administration of NSAIDs like diclofenac is known to cause significant metabolic reprogramming. encyclopedia.pub Untargeted metabolomic studies have shown that NSAIDs can alter key metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid metabolism (specifically glycine, serine, and threonine), and fatty acid metabolism. nih.gov One of the most striking findings from metabolomic studies of NSAIDs is their effect on tryptophan metabolism. nih.govresearchgate.net Naproxen, a non-selective COX inhibitor similar to diclofenac, has been shown to depress levels of tryptophan and its major metabolite, kynurenine, a pathway that is increasingly linked to pain and inflammation. nih.govcms.gov
Transcriptomic Approaches for Gene Expression Dynamics in Response to Combination Therapy
Transcriptomics, the large-scale study of the transcriptome (the complete set of RNA transcripts), offers profound insights into how cells and tissues respond to therapeutic agents by revealing dynamic changes in gene expression. While specific transcriptomic studies on the this compound combination are not extensively detailed in the available literature, the methodology is highly applicable for understanding its synergistic mechanisms.
Research on related combinations provides a framework for how transcriptomics can be applied. For instance, a study on osteoarthritis demonstrated that a combination therapy including B vitamins could alter the expression of genes related to inflammation and tissue degradation. sci-hub.se Specifically, the combination treatment decreased the expression of pro-inflammatory cytokines and chemokines such as Interleukin-1β (IL-1β), Interleukin-17 (IL-17), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). sci-hub.se Concurrently, it increased the expression of Tissue Inhibitor of Metalloproteinases 3 (TIMP3) while decreasing the catabolic protein Matrix Metalloproteinase 13 (MMP13). sci-hub.se
Applying transcriptomic approaches to the diclofenac and B vitamin combination could:
Identify Novel Gene Targets: Uncover previously unknown genes and pathways that are modulated by the combination, beyond the canonical targets of diclofenac (cyclooxygenase enzymes) and B vitamins (metabolic coenzymes).
Elucidate Synergistic Pathways: Determine how the combination therapy affects gene expression networks involved in both inflammation and neural repair. This could validate the hypothesis that B vitamins enhance the analgesic effect of diclofenac by modulating distinct but complementary pathways. nih.govthieme-connect.com For example, this could involve mapping the downregulation of inflammatory genes by diclofenac alongside the upregulation of genes involved in nerve regeneration and myelination promoted by vitamins B1, B6, and B12. mims.commdpi.com
Epigenetic modifications, such as DNA methylation and histone acetylation, are known to cause changes in chromatin structure and regulate gene expression. mdpi.com Pharmacological manipulation of these modifications can alter the expression of key genes, and transcriptomic analysis is essential to capture the scale of these changes. mdpi.com
Computational and In Silico Modeling in Combination Pharmacotherapy Research
Computational methods are indispensable in modern drug research for predicting and analyzing the interactions of drug molecules with biological systems, from single protein targets to complex physiological networks. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand (drug molecule) binds to its target receptor and to simulate the stability and conformational changes of the resulting complex over time. nih.gov
Diclofenac: As a nonsteroidal anti-inflammatory drug (NSAID), the primary target of diclofenac is the cyclooxygenase (COX) enzyme, which has two main isoforms, COX-1 and COX-2. preprints.org Molecular docking studies have been used to compare the binding affinities of various NSAIDs, including diclofenac, to these enzymes. bionaturajournal.com These simulations reveal key interactions, such as hydrogen bonds and π interactions, within the active site of the enzyme that are responsible for its inhibitory effect. bionaturajournal.com Diclofenac, being nonselective, demonstrates a moderate binding affinity for COX-2. bionaturajournal.com
Below is a data table summarizing docking simulation results for diclofenac with the COX-2 enzyme from a comparative study.
| Simulation Software | Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| AutoDock4 | -8.08 | Tyr 385, Ser 530 researchgate.net |
| AutoDock Vina | -7.80 |
B Vitamins: Molecular dynamics simulations have also been employed to study B vitamins, particularly vitamin B12 (cyanocobalamin). These studies investigate the stability and conformational dynamics of vitamin B12 when interacting with various proteins, such as transporters and hemoglobin. plos.orgnih.gov For example, MD simulations were used to study the post-hydrolysis state of the vitamin B12 transporter BtuCD, revealing how the energy from ATP hydrolysis is transmitted to cause conformational changes necessary for transport. plos.org Other simulations have elucidated the stability of the hemoglobin-vitamin B12 complex and confirmed that vitamin B12 can be conjugated to peptides without significantly altering the peptide's secondary structure. nih.govresearchgate.net
Systems Pharmacology Approaches for Network Analysis of Combined Effects
Systems pharmacology integrates computational and experimental data to understand how drugs affect complex biological systems as a whole, rather than focusing on a single target. researchgate.net This approach is particularly valuable for analyzing combination therapies like this compound, where multiple components interact with numerous targets across different physiological networks. thieme-connect.commdpi.comuaeh.edu.mx
The synergistic analgesic effect of combining diclofenac with B vitamins has been demonstrated in multiple clinical and preclinical studies. sci-hub.senih.govnih.govresearchgate.net A systems pharmacology model for this combination would aim to map the interplay between their distinct mechanisms of action:
Diclofenac's Anti-Inflammatory Network: This component of the model would focus on the inhibition of COX enzymes by diclofenac, leading to a reduction in prostaglandin (B15479496) synthesis. preprints.org This directly impacts the signaling pathways of inflammation and pain.
B Vitamins' Neuromodulatory Network: This part of the model would incorporate the roles of thiamine, pyridoxine, and cyanocobalamin in the nervous system. These vitamins act as coenzymes in crucial metabolic pathways within nerve cells and are involved in the synthesis of neurotransmitters. nih.govmedicalnewstoday.com Their combined action is thought to support nerve cell function and promote the regeneration of damaged nerve fibers. vinmec.commdpi.com
Integrated Network Analysis: By combining these models, a systems pharmacology approach can simulate how the simultaneous modulation of inflammatory and neural pathways leads to an enhanced therapeutic outcome. For example, it could analyze how reducing inflammation with diclofenac creates a more favorable environment for the neuro-regenerative and neuromodulatory effects of the B vitamins. This is highly relevant in conditions characterized by neuroinflammation, where activated glial cells release pro-inflammatory cytokines that contribute to central sensitization and chronic pain. nih.govfrontiersin.orgnih.gov The model could predict how the combination therapy more effectively dampens these complex neuroinflammatory cascades than either component alone.
This integrated analysis can help identify the key nodes and pathways responsible for the observed synergy, providing a deeper, mechanistic rationale for the combination's clinical efficacy.
Pharmaceutical Formulation Science and Drug Delivery Research for B Vitamin Nsaid Combinations
Research Challenges in Formulating Fixed-Dose Combinations of Dissimilar Chemical Entities
Developing a Fixed-Dose Combination (FDC) product is inherently more complex than creating a formulation with a single active pharmaceutical ingredient (API). When combining dissimilar molecules such as B vitamins and an NSAID, several significant hurdles must be overcome.
Physicochemical Incompatibility: One of the foremost challenges is the potential for chemical interactions between the different APIs. For instance, vitamins are often susceptible to degradation when in contact with other chemical agents, affecting the product's shelf life and efficacy. nih.govresearchgate.net The interaction between the acidic NSAID and the B vitamins can lead to stability issues. A patent for a combination of Ketorolac (an NSAID) and B vitamins notes that it is difficult to create a stable pharmaceutical compound by simply mixing the active drugs due to physicochemical interactions. google.com
Pharmacokinetic Mismatch: The individual components in an FDC may have different absorption, distribution, metabolism, and excretion profiles. nih.govtandfonline.com For example, the B vitamins and Diclofenac (B195802) are absorbed at different rates and have different half-lives. Designing a single delivery system that releases each component at the optimal rate to ensure coordinated therapeutic action is a significant formulation challenge. tandfonline.com
Manufacturing Complexity: The manufacturing process for FDCs is more intricate. Ensuring uniform content of each API throughout a batch is critical and difficult to achieve, especially when the APIs have different physical properties like particle size, density, and flowability. researchgate.net This can lead to issues with dose accuracy in the final product.
Analytical Method Development: Developing and validating analytical methods to simultaneously assay all active components and their potential degradation products in a single FDC is a complex and resource-intensive task.
Table 1: Key Challenges in FDC Formulation of B Vitamin-NSAID Combinations
| Challenge | Description | Potential Impact |
| Chemical Stability | Interactions between the NSAID and B vitamins can lead to degradation of one or more components. | Reduced shelf-life, loss of therapeutic efficacy. nih.gov |
| Physical Stability | Differences in physical properties of APIs can lead to manufacturing issues like segregation. | Non-uniform dosage, affecting safety and efficacy. |
| Pharmacokinetic Mismatch | Different absorption and elimination rates of the APIs. | Sub-optimal therapeutic effect as peak concentrations may not align. nih.govtandfonline.com |
| Regulatory Hurdles | Stringent requirements to prove the rationale, safety, and efficacy of the specific combination. | Increased development time and cost. ijbcp.com |
Strategies for Enhancing Stability and Bioavailability in Oral Combination Formulations
To counter the challenges of formulating FDCs, pharmaceutical scientists employ various strategies to ensure the stability of the components and enhance their bioavailability.
Physical Separation of APIs: A primary strategy to prevent interaction between incompatible APIs is to physically separate them within the same dosage form. Bilayer tablets are a prominent example of this approach. saspublishers.comeijppr.com In this design, one layer can contain the NSAID (e.g., Diclofenac), while the second layer contains the B vitamins. researchgate.net This minimizes direct contact between the incompatible ingredients, thereby enhancing the stability of the formulation. saspublishers.compnrjournal.com An inert intermediate layer can also be included for further separation. saspublishers.com
Coating and Encapsulation: Applying a protective film coating to the tablet or to individual granules of the APIs can act as a barrier against environmental factors like moisture and light, as well as prevent direct contact between reactive ingredients. researchgate.netnih.gov Encapsulation techniques, such as spray drying, can envelop the active ingredients with polymers to improve stability. nih.gov A patent for an oral formulation containing Ketorolac and B-complex vitamins describes using a polymeric coating that contains Vitamin B6, separating it from the other active ingredients to ensure stability. google.com
Crystal Engineering and Co-crystallization: This strategy involves modifying the crystal structure of an API to form a new solid-state form (a co-crystal) with improved physicochemical properties, such as stability and solubility. researchgate.netnih.gov While less common for nutraceuticals, co-crystallization is an emerging strategy for improving the stability of hygroscopic pharmaceuticals. nih.gov
Use of Stabilizing Excipients: Incorporating specific excipients can help to create a microenvironment that enhances the stability of the APIs. For example, antioxidants can be added to protect oxygen-sensitive vitamins, and buffering agents can be used to maintain an optimal pH within the formulation.
Table 2: Formulation Strategies to Improve Stability and Bioavailability
| Strategy | Mechanism of Action | Example Application |
| Bilayer Tablets | Physical separation of incompatible APIs into different layers within a single tablet. saspublishers.comeijppr.com | Formulating Diclofenac in one layer and B vitamins in a separate layer to prevent chemical degradation. researchgate.net |
| Film Coating | A polymer barrier is applied to the tablet or granules to protect from moisture, light, and interaction. researchgate.netnih.gov | Coating Vitamin C granules to reduce hygroscopicity and improve stability. nih.gov |
| Encapsulation | Enveloping the API with a polymer to create a protective shell. nih.gov | Liposomes can be used to encapsulate drugs, improving the bioavailability of poorly soluble compounds and enhancing stability. nih.gov |
| Co-processing with Excipients | Mixing the API with hydrophobic excipients to divert moisture away from the active ingredient. researchgate.netnih.gov | Formulating a moisture-sensitive drug with excipients that preferentially absorb water. |
Investigation of Excipient Compatibility and Its Impact on Formulation Performance for B Vitamin-NSAID Mixtures
Excipients, while often considered inert, can have a significant impact on the stability, manufacturability, and performance of a drug product. amazonaws.com Therefore, comprehensive drug-excipient compatibility studies are a critical part of the pre-formulation stage. thepharmajournal.com
Screening Techniques: Various analytical techniques are used to screen for potential interactions between the APIs and a range of excipients.
Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to detect physical and chemical interactions by observing changes in the melting point, or the appearance of new peaks in the thermogram of a drug-excipient mixture compared to the individual components. researchgate.netakjournals.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps to identify chemical interactions by detecting changes in the characteristic spectral bands of the functional groups of the API when mixed with an excipient. amazonaws.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for stability studies. It is used to quantify the amount of the active drug remaining after being stored under stress conditions (e.g., high temperature and humidity) with various excipients, thereby identifying any degradation. sjf.edu
Impact of Incompatibility: An incompatible excipient can lead to several undesirable outcomes. For example, an interaction between an amine-containing drug and lactose, a common filler, can lead to the Maillard reaction, causing discoloration and degradation of the API. Some excipients can also adsorb the drug onto their surface, which can either decrease or, in some cases, increase its dissolution rate. thepharmajournal.com For instance, studies have shown that excipients like magnesium stearate (B1226849) and polyvinylpyrrolidone (B124986) (PVP) can have interactions with NSAIDs like ibuprofen (B1674241) and ketoprofen. akjournals.comsjf.edu
Novel Drug Delivery System Research for Multi-Component Oral Therapies
Research into advanced drug delivery systems aims to overcome the limitations of conventional formulations, especially for multi-component therapies.
Multiparticulate Systems: These systems consist of multiple small, discrete units (e.g., beads, pellets, or granules) that are often filled into a capsule or compressed into a tablet. Each particle can be individually formulated and coated to control the release of the API it contains. This allows for the combination of incompatible drugs in a single dosage form and can be designed to provide different release profiles (e.g., immediate release and sustained release) for different APIs.
Stimuli-Responsive Systems: Advanced research is focused on "smart" polymers that can respond to specific physiological stimuli, such as pH, temperature, or enzymes in the gastrointestinal tract. nih.gov These systems can be designed to release their drug payload at a specific site or time, which is highly advantageous for combination therapies requiring targeted delivery.
Nanotechnology-Based Delivery: Nanocarriers like liposomes, nanoparticles, and micelles are being explored to improve the delivery of combination therapies. nih.gov These systems can encapsulate drugs, protecting them from degradation in the GI tract, improving solubility, and potentially targeting them to specific tissues. nih.govnih.gov For example, a double-layer oral membrane was developed to deliver tizanidine, offering both quick and sustained release, thereby improving patient compliance. nih.gov These nano-sized systems can enhance the bioavailability of poorly absorbed drugs. nih.gov
Regulatory Science and Ethical Considerations in Combination Drug Research
Global Regulatory Science Frameworks for Fixed-Dose Combination Drug Development Research
The regulatory journey for a fixed-dose combination (FDC) drug is intricate, with major global agencies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) having established rigorous scientific assessment processes. ijprajournal.com These bodies require comprehensive data to justify the combination, demonstrating that the FDC offers a significant benefit over the administration of its individual components. nih.gov The World Health Organization (WHO) defines an FDC as a product containing two or more active ingredients in a fixed ratio. ijprajournal.com
In India, the Central Drugs Standard Control Organization (CDSCO) oversees the regulation of FDCs. ijprajournal.com The approval process varies depending on whether the FDC contains a new drug or a new combination of existing drugs. ijprajournal.com For combinations of previously approved drugs, data from other countries and the drug's regulatory status are considered. ijprajournal.com However, the Indian market has faced challenges with the proliferation of FDCs, some of which have been deemed irrational and subsequently banned. ijprajournal.comvisionias.in This has led to a push for more stringent regulatory scrutiny and the need for robust scientific evidence to justify any FDC. visionias.in
The development of FDCs is seen as a crucial public health strategy, as they can improve patient compliance and therapeutic outcomes. ijprajournal.com However, the lack of global harmonization in regulatory requirements can create barriers to innovation, making it challenging for pharmaceutical companies to navigate the development path. nih.gov
Methodological Requirements and Best Practices in Pre-clinical Combination Drug Research
Pre-clinical research for FDCs like Dolo-neurobion is a critical step in establishing the safety and efficacy of the combination. Regulatory guidelines from agencies like the FDA and EMEA outline the scope and complexity of these studies, which can vary depending on whether the combination involves marketed drugs, new molecular entities (NMEs), or a mix of both. nih.gov A key focus of pre-clinical assessment is the potential for pharmacokinetic and toxicological interactions between the individual components. nih.gov
For a combination of marketed drugs, a thorough review of existing pre-clinical data may be sufficient, especially if the components have a history of being co-administered. nih.gov However, for combinations involving an NME, a full suite of studies is typically required for the new entity, along with a combination study of up to 90 days in at least one species. nih.gov
Pre-clinical studies often utilize animal models to assess the potential benefits of a combination therapy. For instance, research on the combination of diclofenac (B195802) and vitamin B12 in rats with neuropathic pain has shown a potentiation of the analgesic effect, suggesting a synergistic relationship. nih.gov Such studies are crucial for providing the scientific rationale for combining the active ingredients in a fixed dose.
Best practices in pre-clinical research emphasize the importance of well-designed studies that can accurately predict clinical outcomes. This includes the use of appropriate animal models, dose-ranging studies, and the assessment of both efficacy and toxicity. aacrjournals.orgmdpi.com The integration of Quality by Design (QbD) principles is also important to ensure the quality and consistency of the FDC product. pharmtech.com
Ethical Frameworks for Translational Research Involving Multi-Component Pharmaceutical Agents
Translational research, which aims to bridge the gap between basic science and clinical practice, is fraught with ethical considerations, particularly when it involves multi-component agents like this compound. clinicaterapeutica.itnih.gov The primary ethical imperative is to ensure the well-being and safety of research participants. clinicaterapeutica.itresearchgate.net This involves a careful balancing of potential risks and benefits, a principle that is central to the ethical review of any clinical trial. clinicaterapeutica.it
A key concept in clinical research ethics is "clinical equipoise," which dictates that there must be genuine uncertainty within the expert medical community about the comparative therapeutic merits of each arm in a clinical trial. clinicaterapeutica.itresearchgate.net This ensures that no participant is knowingly assigned to an inferior treatment. clinicaterapeutica.it
Informed consent is another cornerstone of ethical research. researchgate.net Participants must be fully informed about the nature of the research, the potential risks and benefits, and their right to withdraw at any time. insights.bio This is particularly important in translational genomics research, where findings may have implications for both the individual and their family. nih.gov
The development of FDCs also raises ethical questions related to the potential for "unapproved" or "irrational" combinations to enter the market, particularly in regions with less stringent regulatory oversight. visionias.in This underscores the importance of robust regulatory frameworks and ethical guidelines to protect public health. visionias.inrarediseasemoonshot.eu
Intellectual Property Landscape and Innovation in Combination Pharmaceutical Development
Intellectual property (IP) protection, primarily through patents, is a critical driver of innovation in the pharmaceutical industry, including the development of FDCs. patentpc.comifpma.org Patents provide a period of market exclusivity, allowing companies to recoup the significant investments required for research and development. ifpma.orgpatentpc.com
For combination products, the IP landscape can be complex, often involving multiple patents covering the individual active ingredients, the specific formulation, and the method of use. patsnap.comdrugpatentwatch.compatsnap.com This layered approach to patenting can extend the period of market exclusivity, even after the patents on the original components have expired. patsnap.com
The development of FDCs is often a key life-cycle management strategy for pharmaceutical companies, allowing them to extend the commercial life of their products. pharmtech.com However, this has also led to scrutiny from payers and regulatory bodies, who may view some FDCs as attempts to stifle generic competition rather than as genuine innovations. iqvia.com
A robust IP strategy is essential for companies developing combination therapies. patentpc.comgeneonline.com This includes not only securing patents but also navigating the complex interplay of patent law, regulatory requirements, and market dynamics. patsnap.compatsnap.com Ultimately, a strong IP framework is seen as essential for fostering the continued development of innovative combination therapies that can provide significant benefits to patients. ifpma.org
Interactive Data Table: Regulatory and Research Considerations for FDCs
| Consideration | Key Aspects | Relevant Agencies/Guidelines |
| Global Regulatory Frameworks | Justification for combination, demonstration of benefit over individual components, quality control. | FDA, EMA, PMDA, WHO, CDSCO ijprajournal.comnih.gov |
| Pre-clinical Research | Assessment of pharmacokinetic and toxicological interactions, use of appropriate animal models, dose-ranging studies. | FDA, EMEA, ICH nih.govaacrjournals.org |
| Ethical Considerations | Participant safety, informed consent, clinical equipoise, prevention of irrational combinations. | Institutional Review Boards (IRBs), International Ethical Guidelines visionias.inclinicaterapeutica.itresearchgate.net |
| Intellectual Property | Patents for individual components, formulations, and methods of use; life-cycle management. | National and Regional Patent Offices (e.g., USPTO, EPO) pharmtech.compatentpc.comifpma.org |
Future Directions and Emerging Research Paradigms for B Vitamin Nsaid Combinations
Exploration of Novel Therapeutic Targets for Synergistic Action
The synergistic relationship between B vitamins and NSAIDs is believed to stem from their complementary mechanisms of action. oup.com While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes to reduce the production of inflammatory prostaglandins (B1171923), neurotropic B vitamins exert their effects through various pathways. nih.govoup.com They are known to be involved in the synthesis of neurotransmitters, the maintenance of the myelin sheath, and possess anti-inflammatory and antioxidant properties. nih.govresearchgate.netcloudfront.net
Future research is focused on identifying more specific molecular targets to maximize this synergy. The goal is to move beyond general anti-inflammatory and neuroprotective effects to pinpoint key regulators in pain and neuronal repair pathways that can be co-targeted for a more potent therapeutic outcome.
Potential Novel Therapeutic Targets for Synergy:
| Target Category | Specific Examples | Rationale for B Vitamin-NSAID Synergy |
| Inflammatory Mediators & Pathways | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), NF-κB signaling pathway, Leukotriene A4 hydrolase. mdpi.comresearchgate.net | B vitamins can modulate the expression of these inflammatory molecules, potentially amplifying the anti-inflammatory effect of NSAIDs that primarily target the prostaglandin (B15479496) pathway. nih.govresearchgate.net |
| Neuronal Ion Channels | Voltage-gated sodium channels (Nav1.7, Nav1.8). | B vitamins may help to reduce neuronal hyperexcitability by modulating sodium currents in injured nerves, complementing the pain relief provided by NSAIDs. omicsonline.org |
| Descending Pain Modulatory System | Serotonergic and noradrenergic pathways. | Vitamin B6 is a crucial cofactor in the synthesis of serotonin (B10506) and norepinephrine (B1679862), neurotransmitters that are key to the body's endogenous pain-inhibiting systems. hilarispublisher.com Enhancing this system could work in concert with the peripheral anti-inflammatory action of NSAIDs. |
| Nerve Growth and Repair Factors | Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF). mdpi.com | Vitamin B12 is essential for myelin sheath maintenance and nerve regeneration. researchgate.netcloudfront.net Targeting pathways that promote neuronal repair could provide a long-term benefit in addition to the acute pain relief from NSAIDs. |
Integration of Artificial Intelligence and Machine Learning in Combination Drug Discovery and Development
Applications of AI/ML in B Vitamin-NSAID Combination Research:
| AI/ML Application | Description | Potential Impact |
| Synergy Prediction | Deep learning models can be trained on large-scale drug screening data to predict whether a combination of two drugs will be synergistic, additive, or antagonistic. cellandgene.comjisem-journal.comnih.gov | This allows for the rapid in silico screening of numerous NSAIDs with B vitamins to identify the most promising pairs for further experimental validation. |
| Optimal Dose Identification | AI algorithms can analyze dose-response data to predict the optimal dosage ratio of each component in a combination therapy to maximize efficacy while minimizing potential side effects. nih.gov | This leads to the development of more effective and safer fixed-dose combination products. |
| Patient Stratification | Machine learning can identify patient subpopulations that are most likely to respond to a specific combination therapy based on their genetic or biomarker profiles. accc-cancer.org | This facilitates a more personalized medicine approach, ensuring that patients receive the most beneficial treatment. |
| De Novo Drug Design | AI can be used to design novel molecules with desired properties, potentially leading to the development of new NSAIDs or B vitamin analogues with enhanced synergistic potential. scielo.brnih.gov | This opens up new avenues for creating next-generation pain therapies. |
Development of Predictive Pre-clinical Biomarkers for Combination Action
A significant challenge in developing combination therapies is translating preclinical findings into clinical success. Predictive biomarkers—measurable indicators of a biological state—are crucial for bridging this gap. nih.govnih.gov In the context of B vitamin-NSAID combinations, biomarkers can help to confirm that the drugs are engaging their targets and to predict the therapeutic response in patients. oup.comnih.gov
The development of reliable biomarkers can guide dose selection, monitor treatment effects, and help in patient selection for clinical trials. oup.comxiahepublishing.com
Potential Preclinical Biomarkers for B Vitamin-NSAID Action:
| Biomarker Category | Specific Examples | What It Measures | Relevance to Combination Therapy |
| Inflammatory Markers | Prostaglandin E2 (PGE2), Thromboxane B2 (TXB2), C-reactive protein (CRP), Interleukins (e.g., IL-6). oup.commdpi.com | The level of inflammation in the body. | Can confirm the anti-inflammatory effect of the NSAID component and may also reflect the modulatory effects of B vitamins. |
| Neuronal Function/Damage Markers | Nerve conduction velocity, Neurofilament light chain (NfL). | The health and function of peripheral nerves. | Can provide objective evidence of the neuroprotective and regenerative effects of the B vitamin component. |
| Metabolic Markers | Homocysteine, Methylmalonic acid (MMA). frontiersin.org | The functional status of vitamins B12 and B6/B9. frontiersin.orgfrontiersin.org | Can help identify patients with underlying B vitamin deficiencies who may benefit most from the combination therapy. |
| Pain Pathway Markers | Substance P, Calcitonin gene-related peptide (CGRP). | The activity of nociceptive pathways. | Changes in these markers could reflect the combined analgesic effect of both the NSAID and B vitamins on pain signaling. |
Sustainable and Green Chemistry Approaches in Combination Pharmaceutical Research
The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. ispe.orgnews-medical.net These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comnih.gov For combination products like those containing B vitamins and an NSAID, green chemistry can be applied at various stages, from the synthesis of the active pharmaceutical ingredients (APIs) to the formulation of the final product.
The goal is to make the manufacturing process more efficient, less wasteful, and environmentally benign without compromising the quality or efficacy of the medicine. jocpr.comdiva-portal.org
Green Chemistry Principles in Pharmaceutical Research:
| Principle | Application in B Vitamin-NSAID Research |
| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy). news-medical.netnih.gov |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. mdpi.comjocpr.com |
| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis or continuous flow chemistry that can reduce reaction times and energy consumption compared to traditional batch processing. ispe.orgresearchgate.netnih.gov |
| Use of Renewable Feedstocks | Exploring the use of renewable starting materials for the synthesis of the active pharmaceutical ingredients. jocpr.comekb.eg |
| Catalysis | Employing highly efficient and reusable catalysts, including biocatalysts (enzymes), to drive reactions, which reduces the need for stoichiometric reagents and minimizes waste. ispe.orgjocpr.com |
Q & A
Q. How should researchers design a preclinical study to evaluate the neuroprotective efficacy of Dolo-neurobion in animal models?
Q. What are the best practices for conducting a systematic literature review on this compound’s mechanism of action?
- Methodological Answer : Use Boolean operators (e.g., "this compound" AND ("neuroprotection" OR "B-vitamins")) across PubMed, EMBASE, and Web of Science . Limit to peer-reviewed studies (2010–2025) and exclude case reports. Extract data into a standardized table covering study design, sample size, outcomes, and biases. Critically appraise evidence using tools like ROB-2 for RCTs . For conflicting results, perform meta-analysis if heterogeneity (I²) < 50% or qualitative synthesis using thematic coding .
Q. How can researchers ensure reproducibility in this compound’s experimental protocols?
- Methodological Answer : Pre-register protocols on platforms like ClinicalTrials.gov or Open Science Framework. Provide detailed materials (e.g., batch numbers of active ingredients) and methods (e.g., HPLC parameters for quantifying vitamin B12) in supplementary files . Use blinded data analysis and independent replication cohorts. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Figshare or Zenodo .
Advanced Research Questions
Q. How can contradictions in clinical trial data on this compound’s efficacy for diabetic neuropathy be resolved?
- Methodological Answer : Conduct a sensitivity analysis to identify outliers or confounding variables (e.g., baseline HbA1c levels). Use mixed-effects models to account for site-specific variability in multi-center trials. Perform subgroup analyses stratified by disease severity or comorbidities. For qualitative contradictions (e.g., patient-reported outcomes vs. electrophysiological data), apply triangulation by integrating biomarkers, imaging, and qualitative interviews .
Q. What advanced statistical methods are suitable for analyzing synergistic effects of this compound’s components?
- Methodological Answer : Employ response surface methodology (RSM) or factorial design to model interactions between vitamins B1, B6, and B12. Use ANOVA with post-hoc Tukey tests for dose-response comparisons. For non-linear relationships, apply machine learning (e.g., random forests) to identify predictive biomarkers of synergy. Validate findings via bootstrapping or cross-validation .
Q. How can researchers optimize in vitro models to study this compound’s impact on neuronal apoptosis?
- Methodological Answer : Use 3D neurospheroids or iPSC-derived neurons to mimic in vivo conditions. Apply high-content screening (HCS) to quantify apoptosis (e.g., caspase-3 activation) under oxidative stress. Include controls with individual B-vitamins to isolate combinatorial effects. Validate via transcriptomics (RNA-seq) and pathway analysis (IPA or GSEA) to map mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
